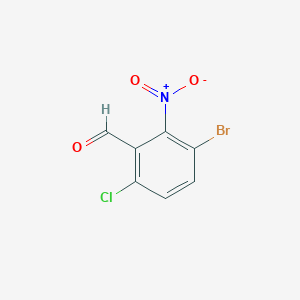

3-Bromo-6-chloro-2-nitrobenzaldehyde

描述

属性

CAS 编号 |

213382-41-3 |

|---|---|

分子式 |

C7H3BrClNO3 |

分子量 |

264.46 g/mol |

IUPAC 名称 |

3-bromo-6-chloro-2-nitrobenzaldehyde |

InChI |

InChI=1S/C7H3BrClNO3/c8-5-1-2-6(9)4(3-11)7(5)10(12)13/h1-3H |

InChI 键 |

DAIPEYBMEYSWHX-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1Cl)C=O)[N+](=O)[O-])Br |

规范 SMILES |

C1=CC(=C(C(=C1Cl)C=O)[N+](=O)[O-])Br |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Variations

The following compounds share structural similarities with 3-Bromo-6-chloro-2-nitrobenzaldehyde but differ in substituent types or positions:

3-Bromo-6-chloro-2-fluorobenzaldehyde (C₇H₃BrClFO)

- Key Differences: Replaces the nitro group (NO₂) with fluorine (F) at position 2.

- Molecular weight is lower (237.45 g/mol) compared to the nitro analog .

2-Bromo-3-nitrobenzoic Acid (C₇H₄BrNO₄)

- Key Differences : Substitutes the aldehyde (-CHO) with a carboxylic acid (-COOH) and shifts bromine to position 2.

- Impact : The carboxylic acid group increases acidity (pKa ~2–3) and alters solubility in polar solvents. The bromine-nitro adjacency may sterically hinder reactions at the ortho position .

2,3-Dichlorobenzaldehyde (C₇H₄Cl₂O)

Functional Analogs with Heterocyclic Modifications

6-Bromo-3-chlorobenzo[d]isoxazole (C₇H₃BrClNO)

- Key Differences : Incorporates an isoxazole ring fused to the benzene ring, replacing the aldehyde group.

- The bromo and chloro groups maintain steric bulk, influencing binding affinity in drug design .

3-Bromo-6-fluoro-2-nitrobenzoic Acid (C₇H₃BrFNO₄)

Data Table: Comparative Properties of Selected Compounds

准备方法

Halogenation and Nitration Sequence

One common approach involves starting from 2-nitrobenzaldehyde derivatives, followed by selective bromination and chlorination:

Step 1: Nitration of 3-bromo-6-chlorobenzaldehyde

The nitration is performed under controlled acidic conditions (e.g., nitric acid and sulfuric acid mixture) to introduce the nitro group at the 2-position. This step requires careful temperature control to avoid over-nitration or decomposition.Step 2: Bromination and Chlorination

Bromination is typically conducted using bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or chloroform under mild conditions to achieve substitution at the 3-position. Chlorination is achieved using reagents such as sulfuryl chloride or chlorine gas, often prior to or after bromination, depending on the desired substitution pattern.

This sequence allows for regioselective installation of the halogens and nitro groups on the benzaldehyde ring.

Reaction Conditions and Yields Summary Table

| Step | Reaction Type | Reagents & Conditions | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Halogenation (Bromination) | Bromine or NBS, Acetic acid/chloroform | Acetic acid, chloroform | Room temp to reflux | 85-95 | Regioselective bromination at 3-position |

| 2 | Halogenation (Chlorination) | Sulfuryl chloride or Cl2 gas | Suitable inert solvent | Controlled temp | 80-90 | Chlorination at 6-position, timing critical |

| 3 | Nitration | HNO3/H2SO4 mixture | None (acidic medium) | 0-40 °C | 70-85 | Controlled nitration to 2-position |

| 4 | Malonate ester formation | Dimethyl malonate, Na2CO3, DMF | DMF | 60 °C | ~96.5 | Intermediate for aldehyde introduction |

| 5 | Hydrolysis & decarboxylation | HCl (6-10M), reflux | THF or acetone | Reflux | 93-94 | Converts malonate ester to acetic acid derivative |

| 6 | Final acid formation | NaOH, heating, acidification | Water | 80-100 °C | 81-86 | Converts acetic acid derivative to benzoic acid |

Purification and Characterization

- Purification : Organic phase extraction using ethyl acetate, washing with water and saturated brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure are standard purification steps.

- Crystallization : Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) is used to enhance purity.

- Analytical Techniques : Thin-layer chromatography (TLC) is employed to monitor reaction progress. Final products are characterized by NMR, IR spectroscopy, and melting point determination to confirm structure and purity.

Research Findings and Notes

- The malonate ester route provides high yields and good control over substitution patterns, making it a preferred method when starting from halogenated nitrobenzenes.

- Temperature control during nitration and halogenation is crucial to avoid side reactions and over-substitution.

- The sequence of halogenation steps (chlorination before bromination or vice versa) can be optimized depending on the reactivity of intermediates.

- The use of DMF as a solvent in malonate ester formation enhances solubility and reaction rate.

- Hydrolysis steps require careful pH adjustment and temperature control to maximize yield and purity.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-6-chloro-2-nitrobenzaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential halogenation and nitration of a benzaldehyde precursor. For example, bromination and chlorination can be achieved using N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂), respectively, under controlled temperatures (0–25°C). Nitration is performed with a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration. Reaction progress should be monitored via TLC, and purification via silica gel chromatography (hexane/ethyl acetate gradient) is recommended. Yield optimization requires careful stoichiometric control and inert atmosphere conditions to minimize side reactions .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Analyze aromatic proton signals in the δ 7.5–10.0 ppm range, with splitting patterns indicating substituent positions. The aldehyde proton appears as a singlet near δ 10.0 ppm.

- IR : Confirm the aldehyde group via a strong C=O stretch near 1700 cm⁻¹ and nitro group stretches at 1520–1350 cm⁻¹.

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 280 (M⁺ for C₇H₃BrClNO₃) and fragmentation patterns consistent with Br/Cl loss. High-resolution MS (HRMS) validates the molecular formula .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use fume hoods for synthesis and purification due to potential release of toxic halogenated vapors. Wear nitrile gloves and goggles to avoid skin/eye contact. Store the compound in a cool, dry environment away from oxidizing agents. Refer to safety data sheets (SDS) for emergency procedures, including spill containment and first aid .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve the molecular structure and electronic effects of this compound?

- Methodological Answer : Grow crystals via slow evaporation in a solvent like dichloromethane/hexane. Use the SHELX suite (SHELXT for solution, SHELXL for refinement) to determine space group, bond lengths, and angles. Analyze electron density maps to assess resonance effects between the nitro and aldehyde groups. WinGX software can assist in data processing and visualization .

Q. What strategies address discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts or reaction yields)?

- Methodological Answer :

- NMR Discrepancies : Re-examine solvent effects (e.g., DMSO vs. CDCl₃) and tautomeric equilibria. Validate computational models (DFT/B3LYP) by comparing calculated vs. observed shifts.

- Yield Variations : Conduct sensitivity analysis on reaction parameters (temperature, catalyst loading). Use design of experiments (DoE) to identify critical factors. Cross-reference synthetic protocols from PubChem or crystallographic databases to isolate procedural inconsistencies .

Q. How does this compound participate in Suzuki-Miyaura cross-coupling reactions, and what catalytic systems enhance efficiency?

- Methodological Answer : The bromo and chloro substituents act as leaving groups for palladium-catalyzed couplings. Use Pd(PPh₃)₄ or PdCl₂(dppf) with arylboronic acids in THF/water (3:1) at 80°C. Microwave-assisted synthesis can reduce reaction time. Monitor regioselectivity via LC-MS and optimize ligand choice (e.g., XPhos for sterically hindered substrates) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

- Methodological Answer :

- Antimicrobial Activity : Perform broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria.

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Mechanistic Studies : Employ fluorescence-based assays to probe enzyme inhibition (e.g., topoisomerase II) or ROS generation. Validate hits with dose-response curves and Western blotting for apoptosis markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。